molecular formula C10H9N3O2 B2887218 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1458593-81-1

7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B2887218
CAS No.: 1458593-81-1
M. Wt: 203.201
InChI Key: UVJRGZQAYQQVJX-UHFFFAOYSA-N
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Description

7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. Optimization of reaction parameters such as temperature, solvent, and catalysts is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include Dess–Martin periodinane for oxidation, hydrogen gas with a catalyst for reduction, and N-bromosuccinimide for halogenation. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions include aldehydes, ketones, amines, and halogenated derivatives, which can further undergo functionalization to yield a variety of biologically active compounds .

Mechanism of Action

The mechanism of action of 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to the modulation of various biological pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness enhances its potential as a scaffold for drug development, offering opportunities for the design of novel therapeutic agents with improved efficacy and selectivity .

Properties

IUPAC Name

7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)7-5-8(6-1-2-6)13-9(12-7)3-4-11-13/h3-6H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJRGZQAYQQVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC3=CC=NN32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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